tert-Butyl ethylphosphonotrithioate
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Overview
Description
tert-Butyl ethylphosphonotrithioate is an organophosphorus compound that contains a tert-butyl group, an ethyl group, and a phosphonotrithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ethylphosphonotrithioate typically involves the reaction of tert-butyl alcohol with ethylphosphonothioic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
tert-Butyl alcohol+ethylphosphonothioic dichloride→tert-Butyl ethylphosphonotrithioate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the reactants. The use of flow microreactor systems can enhance the efficiency, versatility, and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ethylphosphonotrithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst such as ruthenium can be used for oxidation reactions.
Reduction: LiAlH4 in anhydrous ether is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced phosphonotrithioate derivatives.
Substitution: Substituted phosphonotrithioate compounds.
Scientific Research Applications
tert-Butyl ethylphosphonotrithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in biochemical studies involving phosphonothioate analogs.
Medicine: Explored for its potential use in the development of pharmaceuticals and as a tool for studying enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ethylphosphonotrithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The phosphonothioate moiety can mimic the natural substrate of certain enzymes, leading to competitive inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ethylphosphonothioate
- tert-Butyl ethylphosphonodithioate
- tert-Butyl ethylphosphonotriothioate
Uniqueness
tert-Butyl ethylphosphonotrithioate is unique due to the presence of three sulfur atoms in the phosphonotrithioate moiety, which imparts distinct chemical and biological properties compared to other similar compounds. The tert-butyl group also contributes to its steric bulk and influences its reactivity and interaction with molecular targets .
Properties
CAS No. |
102097-55-2 |
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Molecular Formula |
C6H14PS3- |
Molecular Weight |
213.4 g/mol |
IUPAC Name |
tert-butylsulfanyl-ethyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C6H15PS3/c1-5-7(8,9)10-6(2,3)4/h5H2,1-4H3,(H,8,9)/p-1 |
InChI Key |
AWTFDEAGMLOGBF-UHFFFAOYSA-M |
Canonical SMILES |
CCP(=S)([S-])SC(C)(C)C |
Origin of Product |
United States |
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